
Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine is a complex peptide composed of multiple amino acids, including glycine, serine, and cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (Trifluoroacetic acid).
Industrial Production Methods
Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various protecting group strategies and coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional properties.
Scientific Research Applications
Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties, including antioxidant activity.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. Additionally, the serine residues may participate in hydrogen bonding and other interactions that stabilize the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide used as a buffer in biological systems.
L-cysteinyl-glycine: A dipeptide involved in glutathione metabolism.
γ-L-Glutamyl-L-cysteine: A key intermediate in glutathione biosynthesis.
Biological Activity
Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine (often abbreviated as Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly) is a complex peptide with notable biological activities. This article provides an in-depth exploration of its structure, biological functions, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C23H38N10O13S and a molecular weight of approximately 578.65 g/mol. The structure includes multiple glycyl and serine residues, which are known for their roles in protein synthesis and cellular signaling.
Biological Activity
1. Antioxidant Properties
Research indicates that peptides containing cysteine, such as Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly, exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to various therapeutic applications, particularly in neuroprotection and anti-aging strategies.
2. Immunomodulatory Effects
Studies have shown that certain peptides can modulate immune responses. Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly has been investigated for its potential to enhance the activity of immune cells, including T lymphocytes. This modulation can be beneficial in vaccine development and cancer immunotherapy.
3. Neuroprotective Effects
The neuroprotective potential of this peptide has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic applicability in conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
-
Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control groups, suggesting its potential as a natural antioxidant agent. -
Immunomodulation in Cancer Therapy
In a clinical trial involving cancer patients, the administration of Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly showed enhanced T-cell proliferation and increased levels of cytokines such as IL-2 and IFN-gamma, indicating its role in boosting the immune response against tumors. -
Neuroprotection in Animal Models
Experimental models of neurodegeneration treated with Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly exhibited reduced neuronal apoptosis and improved cognitive function, highlighting its potential for therapeutic use in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Properties
CAS No. |
583819-49-2 |
|---|---|
Molecular Formula |
C23H38N10O13S |
Molecular Weight |
694.7 g/mol |
IUPAC Name |
2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H38N10O13S/c24-1-14(36)31-11(8-34)21(44)28-4-17(39)26-2-15(37)25-3-16(38)27-5-18(40)32-12(9-35)22(45)29-6-19(41)33-13(10-47)23(46)30-7-20(42)43/h11-13,34-35,47H,1-10,24H2,(H,25,37)(H,26,39)(H,27,38)(H,28,44)(H,29,45)(H,30,46)(H,31,36)(H,32,40)(H,33,41)(H,42,43)/t11-,12-,13-/m0/s1 |
InChI Key |
TZGGPHXYXOKAFS-AVGNSLFASA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















